N-Hydroxy-4-methylbenzimidoyl chloride N-Hydroxy-4-methylbenzimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 36288-37-6
VCID: VC2035558
InChI: InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+
SMILES: CC1=CC=C(C=C1)C(=NO)Cl
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

N-Hydroxy-4-methylbenzimidoyl chloride

CAS No.: 36288-37-6

Cat. No.: VC2035558

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-4-methylbenzimidoyl chloride - 36288-37-6

Specification

CAS No. 36288-37-6
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name (1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride
Standard InChI InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+
Standard InChI Key CWLYVEMDVAPUMV-CSKARUKUSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C(=N\O)/Cl
SMILES CC1=CC=C(C=C1)C(=NO)Cl
Canonical SMILES CC1=CC=C(C=C1)C(=NO)Cl

Introduction

Basic Information and Structure

N-Hydroxy-4-methylbenzimidoyl chloride (CAS No. 36288-37-6) belongs to the class of benzimidoyl chlorides and features a distinctive chemical structure characterized by a hydroxy group and a methyl group attached to the benzene ring. The compound serves primarily as a research chemical and is used extensively in organic synthesis applications.

Chemical Identity

The compound is known by its IUPAC name (1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride. It possesses a well-defined molecular structure with specific chemical and physical characteristics that enable its identification and analysis . The structural composition includes a benzene ring with a para-positioned methyl group and an N-hydroxy imidoyl chloride functionality.

Table 1: Chemical Identity Parameters of N-Hydroxy-4-methylbenzimidoyl chloride

ParameterValue
CAS No.36288-37-6
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
IUPAC Name(1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride
Standard InChIInChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8-
Standard InChIKeyCWLYVEMDVAPUMV-NTMALXAHSA-N
Canonical SMILESCC1=CC=C(C=C1)C(=NO)Cl

The molecular structure of N-Hydroxy-4-methylbenzimidoyl chloride features a benzene ring with a methyl substituent at the para position and an N-hydroxy imidoyl chloride group . This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis.

Physical and Chemical Properties

N-Hydroxy-4-methylbenzimidoyl chloride exhibits specific physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements. Understanding these properties is essential for effectively utilizing this compound in research and synthesis applications.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the compound's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that correspond to the compound's structural elements.

The 1H NMR spectrum (500 MHz, CDCl3) shows signals at δ 8.43 (s, 1H), 7.72 (d, J = 8.2 Hz, 2H), 7.21 (d, J = 8.2 Hz, 2H), and 2.39 (s, 3H). The 13C NMR spectrum (126 MHz, CDCl3) exhibits peaks at δ 141.3, 140.5, 129.8, 129.4 (2C), 127.3 (2C), and 21.5 . These spectroscopic data confirm the presence of the para-methyl substituted benzene ring and the N-hydroxy imidoyl chloride functionality.

Mass Spectrometry Data

Mass spectrometry provides additional confirmation of the compound's molecular structure and can be used for its identification. The calculated mass-to-charge ratio [M+H]+ is 170.0367, which matches the experimental value obtained through high-resolution mass spectrometry .

Predicted Physical Properties

The compound's physical properties influence its behavior in different environments and its suitability for various applications. Computational methods have been employed to predict certain physical parameters that are relevant to analytical techniques such as ion mobility spectrometry.

Table 2: Predicted Collision Cross Section Data for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+170.03671131.9
[M+Na]+192.01865145.3
[M+NH4]+187.06325141.1
[M+K]+207.99259138.4
[M-H]-168.02215134.7
[M+Na-2H]-190.00410139.6
[M]+169.02888134.8
[M]-169.02998134.8

These predicted collision cross-section values provide useful information for analytical methods that separate ions based on their mobility in the gas phase .

Synthesis Methods

The synthesis of N-Hydroxy-4-methylbenzimidoyl chloride can be achieved through various methods, each with its advantages and limitations. Understanding these synthesis routes is crucial for producing the compound efficiently and with high purity.

Traditional Synthesis Approach

The traditional synthesis of N-Hydroxy-4-methylbenzimidoyl chloride typically involves the reaction of 4-methylbenzaldehyde derivatives with hydroxylamine hydrochloride and thionyl chloride. This method is commonly employed for producing benzimidoyl chlorides, which serve as versatile intermediates in organic synthesis.

Liquid-Phase Synthesis

A liquid-phase synthesis method has been developed for preparing N-Hydroxy-4-methylbenzimidoyl chloride. This approach involves the reaction of 4-methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride (2a) with sodium chloride, sodium carbonate, and Oxone in DMF at room temperature .

The detailed procedure is as follows:

  • A solution of compound 2a (0.2 mmol) in DMF (2 mL) is prepared.

  • Sodium chloride (23.8 mg, 0.4 mmol), sodium carbonate (42.6 mg, 0.4 mmol), and Oxone (493.1 mg, 0.8 mmol) are added to the solution.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is filtered through a silica gel plug with ethyl acetate as the eluent.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel with petroleum ether/ethyl acetate as the eluent.

This method provides N-Hydroxy-4-methylbenzimidoyl chloride (3a) in high yield (94%) .

Ball-Milling Synthesis

An alternative synthesis approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This solvent-free method offers advantages in terms of environmental sustainability and process efficiency. The aldoxime derived from 4-methylbenzaldehyde can be converted to N-hydroxy-4-methylbenzimidoyl chloride using this mechanochemical approach .

Chemical Reactions and Applications

N-Hydroxy-4-methylbenzimidoyl chloride participates in various chemical reactions due to its reactive functional groups. These reactions form the basis for its applications in organic synthesis and medicinal chemistry.

Reactive Functional Groups

The compound contains several reactive functional groups, including the imidoyl chloride moiety and the N-hydroxy group. These functional groups enable the compound to participate in various transformations, making it a valuable synthetic intermediate.

Applications in Organic Synthesis

N-Hydroxy-4-methylbenzimidoyl chloride serves as an important building block in organic synthesis. It can be used in the preparation of various heterocyclic compounds, including isoxazoles, which have significant applications in medicinal chemistry .

The compound can also participate in reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are valuable for constructing complex molecular scaffolds with potential biological activities.

Medicinal Chemistry Applications

In medicinal chemistry, N-Hydroxy-4-methylbenzimidoyl chloride and related compounds are being investigated for their potential therapeutic applications. The isoxazole derivatives synthesized from this compound may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Research Findings and Future Directions

Research on N-Hydroxy-4-methylbenzimidoyl chloride continues to explore its reactivity and potential applications in various fields.

Recent Research Developments

Recent research has focused on developing efficient synthesis methods for N-Hydroxy-4-methylbenzimidoyl chloride and related compounds. The ball-milling approach represents a significant advancement in the sustainable synthesis of these compounds, offering advantages such as reduced solvent use and improved energy efficiency .

Studies have also investigated the reactions of N-Hydroxy-4-methylbenzimidoyl chloride with various nucleophiles, leading to the discovery of new transformations and synthetic pathways. These findings expand the utility of this compound in organic synthesis and provide access to novel molecular scaffolds .

Future Research Directions

Future research may explore the following areas:

  • Development of catalytic methods for the transformation of N-Hydroxy-4-methylbenzimidoyl chloride into complex molecules.

  • Investigation of the biological activities of derivatives and analogs of N-Hydroxy-4-methylbenzimidoyl chloride.

  • Application of computational methods to predict and understand the reactivity of this compound in various chemical environments.

  • Exploration of sustainable and scalable synthesis methods for large-scale production of N-Hydroxy-4-methylbenzimidoyl chloride and related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator